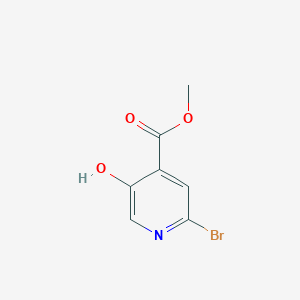

Methyl 2-broMo-5-hydroxyisonicotinate

Vue d'ensemble

Description

“Methyl 2-bromo-5-hydroxyisonicotinate” is a chemical compound with the CAS Number: 1256810-42-0 . It has a molecular weight of 232.03 and its IUPAC name is this compound . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6BrNO3/c1-12-7(11)4-2-6(8)9-3-5(4)10/h2-3,10H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a solid compound . Unfortunately, no further physical or chemical properties were found in the search results.Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Methods : A study by Morita and Shiotani (1986) details a synthesis approach involving ethyl 3-hydroxyisonicotinate, a compound related to Methyl 2-broMo-5-hydroxyisonicotinate. This process involves O-alkylation, cyclization, hydrolysis, and decarboxylation steps to produce furo[2,3-c]pyridin-3(2H)-one and its derivatives (Morita & Shiotani, 1986).

Nicotinic Acid Preparation : Research by Clark (1976) describes the preparation of Methyl nicotinate-5-2H from methyl 5-bromonicotinate, a compound similar to this compound. The study demonstrates the use of palladium-catalyzed deuterolysis for synthesis, followed by acid hydrolysis (Clark, 1976).

Biological and Chemical Properties

Tautomeric Molecules and Dielectric Behavior : Studies by Sugawara (1994) and Mochida et al. (1994) investigated 9-hydroxyphenalenone derivatives, including 5-methyl and 5-bromo derivatives. These compounds exhibit dynamic properties like tautomerization and reorientational motion in solid state, relevant to understanding the behavior of this compound (Sugawara, 1994); (Mochida et al., 1994).

Antiviral and Antibacterial Properties : A study by Abosadiya et al. (2013) on C-5-Bromo-2-hydroxyphenylcalix[4]-2-methylresorcinarene, a related compound, showed strong antiviral activity against HSV-1 and weak antibacterial properties against Gram-positive bacteria (Abosadiya et al., 2013).

Cytotoxicity and Antitumor Activity : Huang et al. (2017) synthesized compounds including methyl 1-(6-bromo-2-pyridinyl)-5-hydroxy-1H-pyrazole-3-carboxylate, which demonstrated weak growth inhibition on HepG2 cell lines and higher sensitivity to certain tumor cell lines, indicating potential in cancer research (Huang et al., 2017).

DNA Interaction and Stem Cell Differentiation : Research by Schneider and d’Adda di Fagagna (2012) on Bromodeoxyuridine (a related compound) suggests that exposure to such compounds can influence stem cell differentiation and global DNA methylation, highlighting potential impacts on genetic regulation and development (Schneider & d’Adda di Fagagna, 2012).

Antibacterial Activity : A study by Xu et al. (2003) on bromophenols from the marine red alga Rhodomela confervoides, which include derivatives of bromo-hydroxy compounds similar to this compound, showed notable antibacterial activity, indicating potential applications in antimicrobial research (Xu et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its gas/fumes/vapor/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

This compound is used as a laboratory chemical in the synthesis of other substances .

Mode of Action

It’s worth noting that brominated compounds often participate in electrophilic aromatic substitution reactions .

Biochemical Pathways

Brominated compounds like this one are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant .

Action Environment

The action, efficacy, and stability of Methyl 2-bromo-5-hydroxyisonicotinate can be influenced by environmental factors. For instance, it is recommended that the compound be stored in an inert atmosphere at a temperature between 2-8°C to maintain its stability .

Propriétés

IUPAC Name |

methyl 2-bromo-5-hydroxypyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-6(8)9-3-5(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFRHKCPMNCMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

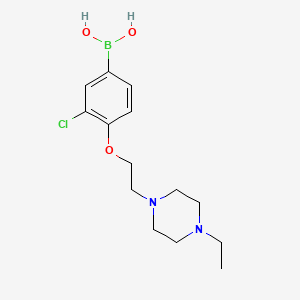

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid](/img/structure/B1434252.png)